(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone
Overview
Description
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone: is a chemical compound characterized by its unique structure, which includes a difluoropyrrolidinyl group and a morpholinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone typically involves multiple steps, starting with the preparation of the difluoropyrrolidinyl core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The morpholinyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the difluoropyrrolidinyl group.
Substitution: Nucleophilic substitution reactions are common, where the morpholinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the difluoropyrrolidinyl group.
Substitution products: Derivatives with different nucleophiles replacing the morpholinyl group.
Scientific Research Applications
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (3,3-Difluoropyrrolidin-1-yl)(morpholino)methanone, (4,4-Difluoropyrrolidin-2-yl)methanol tosylate.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Biological Activity
(4,4-Difluoropyrrolidin-2-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H12F2N2O
- Molecular Weight : 218.21 g/mol
This compound features a pyrrolidine ring substituted with two fluorine atoms and a morpholine moiety, which may influence its interaction with biological targets.
The primary mechanism of action for this compound involves modulation of specific biochemical pathways:
- Target Interaction : The compound has been shown to interact with various enzymes and receptors, potentially inhibiting their activity.
- Cell Signaling Modulation : It influences cell signaling pathways that are critical for cellular proliferation and apoptosis.
- Gene Expression Regulation : The compound can modulate gene expression by interacting with transcription factors.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes well across tissues, aided by its ability to cross cell membranes.
- Metabolism : Initial studies suggest that it may be metabolized by cytochrome P450 enzymes, affecting its clearance from the body.
- Excretion : The metabolic products are primarily excreted via renal pathways.
Biological Activity Overview
Activity Type | Description |
---|---|
Anticancer Properties | Inhibits proliferation of cancer cells through apoptosis induction. |
Antimicrobial Effects | Exhibits activity against certain bacterial strains by disrupting metabolic pathways. |
Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Anticancer Study :
- A study assessed the compound's effect on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.
-
Antimicrobial Evaluation :
- Another study evaluated the compound against Mycobacterium tuberculosis. The results demonstrated that it inhibits the growth of the bacteria by targeting cytochrome bd oxidase, leading to ATP depletion within the cells.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Discussion
The biological activity of this compound indicates it has significant potential as a therapeutic agent. Its ability to modulate key biological pathways makes it a candidate for further research in oncology and infectious disease treatment.
Properties
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O2/c10-9(11)5-7(12-6-9)8(14)13-1-3-15-4-2-13/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBQZASSAJTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(CN2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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